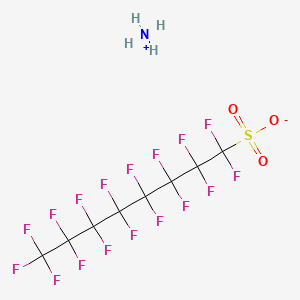
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride
説明
“(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride” is a compound with the CAS Number: 64231-54-5 . It is a white to yellow powder or crystals and is used as an intermediate in the synthesis of various drugs and biologically active molecules .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-cyclohexyl-2-oxopropanoic acid with 2,2-diphenylglycine in the presence of chiral pyridoxamine . The reaction is carried out in a methanol-water mixture at 20°C for 72 hours . After the reaction, the mixture is transferred to a round-bottom flask and methanol is added until all the solid is dissolved . Then silica gel is added and the solvent is removed in vacuo at 20°C . The resulting residue is submitted to column chromatography on silica gel to give the desired compound .科学的研究の応用
Study of Tyrosine Hydroxylase
4-Fluoro-L-phenylalanine is a substrate for tyrosine hydroxylase (TH) that has been used to study the regulation of that enzyme . This application is particularly important in neuropharmacology, as TH is the rate-limiting enzyme in the synthesis of catecholamines, which are critical neurotransmitters in the brain.
Protein Synthesis Inhibition
4-Fluoro-L-phenylalanine is a non-proteinogenic amino acid and an inhibitor of protein synthesis . This property makes it a valuable tool in biological research, particularly in studies of protein function and structure.
Determining Site-Specific Solvent Accessibility
4-Fluoro-L-phenylalanine has been used to replace phenylalanine residues in polypeptides for determining site-specific solvent accessibility by 19 F-NMR . This application is useful in structural biology and biochemistry for studying the three-dimensional structures of proteins and other biomolecules.
Study of Cell Growth and Differentiation
4-Fluoro-L-phenylalanine has been used in studies of cell growth and differentiation. For example, it has been shown to inhibit the growth of MCF-7 breast cancer cells . It has also been used to study the differentiation of the polymorphic ciliate, Tetrahymena vorax .
Safety And Hazards
The compound is labeled with the signal word “Warning” and has the hazard statements H317 and H319 . The precautionary statements are P280, P305, P338, and P351 . This indicates that the compound may cause an allergic skin reaction (H317) and serious eye irritation (H319). Precautions should be taken to avoid skin contact (P280) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .
特性
IUPAC Name |
(2S)-2-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDECBCKSULAIGP-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583783 | |
| Record name | 4-Fluoro-L-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride | |
CAS RN |
64231-54-5 | |
| Record name | 4-Fluoro-L-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64231-54-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)



